Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate

Medicinal chemistry Physicochemical profiling Lead optimization

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate (CAS 1221725-82-1) is a bicyclic secondary amine building block featuring a conformationally rigid 2-azabicyclo[2.2.1]heptane core with a Boc-protected aminomethyl substituent at the bridgehead 1-position. Its molecular formula is C₁₂H₂₂N₂O₂ with a molecular weight of 226.32 g/mol.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1221725-82-1
Cat. No. B1393801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate
CAS1221725-82-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC12CCC(C1)CN2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12/h9,14H,4-8H2,1-3H3,(H,13,15)
InChIKeyVWHTWONROPCVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate (CAS 1221725-82-1): Core Identity & Procurement Baseline


Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate (CAS 1221725-82-1) is a bicyclic secondary amine building block featuring a conformationally rigid 2-azabicyclo[2.2.1]heptane core with a Boc-protected aminomethyl substituent at the bridgehead 1-position. Its molecular formula is C₁₂H₂₂N₂O₂ with a molecular weight of 226.32 g/mol . The compound retains a reactive secondary amine within the bicyclic framework and a Boc-protected exocyclic amine, enabling orthogonal functionalization strategies. Commercially, it is offered as a free base at purities of 95% (Enamine) to 98% (Leyan) , with pricing at the 50 mg scale ranging from approximately $1,475 (Biosynth) to €1,412 (CymitQuimica) , positioning it as a specialty research intermediate. Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 50.36 Ų, a calculated LogP of 1.65–1.88, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 rotatable bonds [1].

Why 2-Azabicyclo[2.2.1]heptane Carbamate Building Blocks Cannot Be Interchanged: The Case for CAS 1221725-82-1


Within the 2-azabicyclo[2.2.1]heptane carbamate family, the position of the carbamate-bearing substituent on the bicyclic framework is a non-interchangeable structural variable that dictates both the spatial orientation of downstream pharmacophoric elements and the physicochemical properties of the intermediate itself. Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate (1221725-82-1) bears its Boc-aminomethyl group at the bridgehead 1-position, a substitution pattern that is structurally and functionally distinct from the 7-ylmethyl isomer (CAS 1824247-00-8) , the 4-ylmethyl analog (CAS 2803863-64-9) , and the directly N-linked 7-yl carbamate (CAS 1250995-45-9) . These positional isomers differ in molecular weight (226.32 vs. 212.29 Da), computed LogP (1.65–1.88 vs. class-typical values), hydrogen bond donor/acceptor counts, and steric accessibility of the secondary amine for subsequent derivatization. Furthermore, the free base (1221725-82-1) and its hydrochloride salt (CAS 2138516-29-5) differ in molecular weight (226.32 vs. 262.78 Da), aqueous solubility, and handling characteristics, making them non-equivalent for procurement purposes . The quantitative evidence below demonstrates that generic substitution among these analogs introduces measurable changes in molecular properties, synthetic accessibility, and cost that are consequential for medicinal chemistry and process development workflows.

Head-to-Head Quantitative Differentiation: Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate vs. Closest Analogs


Bridgehead 1-Position Substitution Confers a Higher Molecular Weight and Distinct Calculated LogP Relative to the 7-Yl Carbamate Analog

The target compound (1221725-82-1) incorporates a methylene spacer between the bicyclic core and the carbamate nitrogen, resulting in a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. In contrast, the 7-yl carbamate analog (CAS 1250995-45-9) has the carbamate directly attached to the bicyclic framework at the 7-position, yielding C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The computed LogP for the target compound is 1.65 (Leyan) to 1.88 (Enamine) [1], reflecting the increased hydrophobicity conferred by the additional methylene unit and the bridgehead substitution pattern. This difference in lipophilicity directly impacts chromatographic retention, membrane permeability predictions, and the calculated ligand efficiency metrics during hit-to-lead optimization.

Medicinal chemistry Physicochemical profiling Lead optimization

Positional Isomerism at the 1-Position vs. 7-Position of the Methylcarbamate Substituent Alters Hydrogen Bond Donor Topology

The target compound (1221725-82-1) places the Boc-aminomethyl group at the bridgehead 1-position of the 2-azabicyclo[2.2.1]heptane scaffold, as confirmed by the SMILES notation CC(C)(C)OC(=O)NCC12CCC(CN1)C2 . Its positional isomer, tert-butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate (CAS 1824247-00-8), bears the identical functional group at the 7-position of the bicyclic framework . Both compounds share the molecular formula C₁₂H₂₂N₂O₂ and molecular weight of 226.32 g/mol; however, the spatial trajectory of the Boc-aminomethyl vector relative to the secondary amine differs substantially. In the 1-isomer, the substituent extends from the bridgehead along an axis that is sterically constrained by the bicyclic cage, whereas in the 7-isomer, the substituent is positioned on the bridging methylene, offering a distinct exit vector. The target compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors with a TPSA of 50.36 Ų ; the 7-isomer would share these counts but with a different three-dimensional presentation of the H-bond donor (carbamate NH) relative to the secondary amine, which is critical for target engagement in structure-based design.

Structure-based drug design Scaffold hopping Conformational restriction

Free Base vs. Hydrochloride Salt: Molecular Weight and Solubility/Handling Trade-offs for Downstream Chemistry

The target compound (CAS 1221725-82-1) is procured as the free base with a molecular weight of 226.32 g/mol and offered at purities of 95% (CymitQuimica/Biosynth) to 98% (Leyan) . Its hydrochloride salt (CAS 2138516-29-5) has a molecular weight of 262.78 g/mol (C₁₂H₂₃ClN₂O₂) and is also available at a minimum purity of 95% . The HCl salt is typically associated with enhanced aqueous solubility and improved solid-state handling characteristics (crystalline vs. potential oil/waxy solid for the free base), but it introduces a stoichiometric chloride counterion that must be neutralized before the secondary amine can participate in many coupling reactions. Pricing at the 50 mg scale is comparable between the two forms: €1,412 for the free base vs. €1,469 for the HCl salt; at the 500 mg scale, €3,926 vs. €4,089, respectively . The choice between free base and HCl salt thus involves a trade-off between convenience of handling (HCl salt) and atom economy/direct reactivity (free base).

Process chemistry Salt selection Synthetic intermediate procurement

Orthogonal Reactive Sites: Bridgehead Secondary Amine Plus Exocyclic Boc-Protected Amine Enable Sequential Derivatization

The target compound (1221725-82-1) is described by vendors as a 'versatile small molecule scaffold' owing to its two chemically orthogonal amine functionalities: (i) a Boc-protected exocyclic primary amine (accessible after Boc deprotection under acidic conditions) and (ii) a secondary amine embedded within the bicyclic framework (available for direct alkylation, acylation, or reductive amination). The 4-ylmethyl analog (CAS 2803863-64-9) and the 7-yl carbamate analog (CAS 1250995-45-9) each possess a single Boc-protected amine without an additional free secondary amine in the ring, limiting their utility to single-point derivatization. The target compound uniquely enables sequential or parallel functionalization: for example, the ring secondary amine can be elaborated via amide coupling or sulfonamide formation while the Boc group remains intact, followed by orthogonal deprotection and further diversification of the exocyclic amine. This bifunctional architecture is not shared by the 7-yl carbamate analog, which has the Boc group directly on the ring nitrogen, nor by the 4-ylmethyl analog, which lacks a free ring NH.

Bifunctional building blocks Orthogonal protection strategy Parallel library synthesis

Purity Tier Differentiation at Procurement: 98% (Leyan) vs. 95% (Enamine, CymitQuimica/Biosynth) and Supply Lead Time Considerations

Commercial availability data reveal tiered purity offerings for CAS 1221725-82-1. Leyan supplies the compound at 98% purity , while Enamine (via ChemBase) and CymitQuimica/Biosynth offer it at a minimum of 95% [1]. For comparison, the 7-yl carbamate analog (CAS 1250995-45-9) is listed at 97% purity by AChemBlock . Lead times also diverge: Biosynth lists a 3–4 week lead time for the target compound, indicating make-to-order or limited stock status , while some analogs may be available from stock. The 98% purity grade from Leyan represents a meaningful quality advantage for applications requiring high intermediate purity, such as late-stage fragment coupling in API synthesis where impurity profiles must be rigorously controlled. However, the higher purity tier may not be necessary for early-stage library synthesis where 95% purity is adequate. The price differential between purity tiers is not directly comparable across vendors due to different pricing models, but the availability of a 98% option provides procurement flexibility.

Procurement Quality control Supply chain reliability

Conformational Rigidity of the 2-Azabicyclo[2.2.1]heptane Scaffold at the 1-Position: Implications for Fragment-Based Drug Discovery

The 2-azabicyclo[2.2.1]heptane scaffold is recognized in the medicinal chemistry literature as a conformationally restricted bicyclic framework employed to reduce the entropic penalty of binding and to orient substituents in well-defined trajectories [1]. The target compound places the carbamate-bearing substituent at the bridgehead 1-position, the most sterically constrained position on the bicyclo[2.2.1]heptane cage. This contrasts with the 4-ylmethyl analog (CAS 2803863-64-9), where the substituent is on a bridge methylene that retains greater conformational freedom, and the 7-ylmethyl analog, where the substituent is on a one-carbon bridge that is also more flexible than the bridgehead . The 1-position bridgehead substitution maximizes conformational rigidity of the exit vector, which is theoretically advantageous in fragment-based drug discovery where rigid fragments yield higher-quality binding poses and more reliable structure–activity relationships. This class-level inference is drawn from the known conformational properties of the 2-azabicyclo[2.2.1]heptane system; direct experimental conformational analysis (e.g., by X-ray crystallography or variable-temperature NMR) for this specific compound has not been identified in the public domain.

Fragment-based drug discovery Conformational restriction Scaffold design

Optimal Research and Industrial Application Scenarios for Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate (CAS 1221725-82-1)


Medicinal Chemistry: Scaffold-Based Library Synthesis Requiring Orthogonal Amino Functionalities

The bifunctional architecture of 1221725-82-1—a free secondary amine in the bicyclic ring plus a Boc-protected exocyclic amine—makes it the preferred choice over single-amine analogs such as the 7-yl carbamate (1250995-45-9) when the synthetic strategy requires two sequential diversification steps. A medicinal chemistry team can first elaborate the ring secondary amine via amide bond formation, sulfonylation, or reductive amination, then deprotect the Boc group under acidic conditions (TFA or HCl/dioxane) to reveal a primary amine for a second round of parallel derivatization . This sequential orthogonal strategy is not achievable with the 7-yl carbamate analog, which lacks a free secondary amine, or with the 4-ylmethyl analog (2803863-64-9), which has only one addressable amine. The higher purity grade (98%) from Leyan further supports late-stage library production where intermediate purity directly affects final compound purity and biological assay reproducibility .

Fragment-Based Drug Discovery: Maximizing Conformational Restriction at the Bridgehead Position

When a project's design hypothesis requires a rigid, low-molecular-weight fragment with a well-defined exit vector, the bridgehead 1-position substitution of 1221725-82-1 offers a superior degree of conformational restriction compared to the more flexible 4-ylmethyl or 7-ylmethyl positional isomers . The 2-azabicyclo[2.2.1]heptane scaffold is established in the literature as a conformational restriction motif for improving pharmacological profiles [1], and placement of the substituent at the 1-position (bridgehead) maximizes this effect. Procurement of the free base form (rather than the HCl salt) is recommended for fragment screening applications where salt counterions may interfere with biophysical assays (e.g., SPR, ITC, or NMR-based screening) .

Process Chemistry: Late-Stage Intermediate Requiring High Purity for API Impurity Control

For process chemistry groups advancing a candidate where 1221725-82-1 serves as a penultimate or late-stage intermediate, the 98% purity grade from Leyan provides a ~3% absolute purity advantage over the standard 95% grade from other vendors [2]. In a regulatory context, this reduction in single-impurity burden can simplify the analytical control strategy and reduce the need for additional purification steps. However, procurement managers should account for the 3–4 week lead time reported by Biosynth for non-stock orders and consider advance ordering or alternative supplier qualification (e.g., Enamine) to mitigate supply risk . The free base form is preferred over the HCl salt for this scenario to avoid introducing chloride ion that may complicate downstream workup or require additional neutralization steps .

Early-Stage Hit-to-Lead: Cost-Sensitive Exploration of the 2-Azabicyclo[2.2.1]heptane Chemical Space

In early hit-to-lead programs where budget constraints are tighter and absolute purity requirements are lower (≥95% is typically acceptable for primary screening), procurement of the 95% purity grade from Enamine (via ChemBase) or CymitQuimica/Biosynth offers adequate quality at the most competitive price point [2]. At this stage, the key differentiation of 1221725-82-1 over its analogs is the bridgehead 1-position substitution that orients the aminomethyl vector in a geometry not accessible from the 4-, 5-, or 7-positions . If an HCl salt is acceptable for the synthetic route, CAS 2138516-29-5 can be considered as an alternative with comparable pricing—but the ~4% price premium and the additional MW burden of the chloride counterion should be factored into the cost-per-mole calculation for scale-up projections .

Quote Request

Request a Quote for Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.